1,2-Dimethyl-4-(3-nitrophenoxy)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1,2-dimethyl-4-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C14H13NO3/c1-10-6-7-14(8-11(10)2)18-13-5-3-4-12(9-13)15(16)17/h3-9H,1-2H3 |
InChI Key |
XKNREFBTBZTJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dimethyl 4 3 Nitrophenoxy Benzene
Established Reaction Pathways for Diarylether Formation
The creation of the ether bond between the 1,2-dimethylbenzene (or o-xylene) moiety and the 3-nitrophenyl group is the central challenge in synthesizing 1,2-Dimethyl-4-(3-nitrophenoxy)benzene. Two principal strategies dominate the field of diaryl ether synthesis: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed couplings.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution is a fundamental reaction class for forming bonds to an aromatic ring. It involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, characterized by the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com For the synthesis of diaryl ethers, this involves the reaction of a phenoxide with an activated aryl halide.
The synthesis of this compound via an SNAr pathway can be envisioned through two distinct retrosynthetic disconnections, as outlined in Table 1. The feasibility of each approach is critically dependent on the electronic properties of the aryl halide substrate.
Table 1: Retrosynthetic Approaches for SNAr Synthesis
| Approach | Nucleophile | Electrophile (Aryl Halide) | Key Consideration |
|---|---|---|---|
| A | 3,4-Dimethylphenoxide | 1-Halo-3-nitrobenzene | The nitro group is meta to the leaving group. |
| B | 3-Nitrophenoxide | 4-Halo-1,2-dimethylbenzene | The aryl ring is activated by electron-donating methyl groups and lacks a strong electron-withdrawing group. |
This interactive table summarizes the two primary reactant designs for SNAr synthesis.
In an SNAr reaction, the aromatic ring of the electrophile must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.org Approach B is generally not viable because the 4-halo-1,2-dimethylbenzene ring is electron-rich due to the two electron-donating methyl groups, which deactivates it toward nucleophilic attack.
Approach A is more plausible. It utilizes a nitro-substituted aryl halide. However, the nitro group is positioned meta to the halogen leaving group. While the nitro group still exerts an electron-withdrawing inductive effect, its powerful resonance-stabilizing effect is only available when it is in the ortho or para position. youtube.com Consequently, the reaction would require more forcing conditions (e.g., higher temperatures, stronger base) than a typical SNAr reaction with ortho/para activation. The reaction is typically performed by treating the corresponding phenol (B47542) (3,4-dimethylphenol) with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to generate the phenoxide nucleophile in situ, followed by the addition of the 1-halo-3-nitrobenzene. organic-chemistry.org
The nitro group (-NO₂) is one of the most powerful activating groups for SNAr reactions. numberanalytics.comnumberanalytics.com Its function is twofold:
Inductive Effect : As a strongly electronegative group, it withdraws electron density from the entire aromatic ring through the sigma bond framework, making the ring carbons more electrophilic and thus more susceptible to attack by a nucleophile. numberanalytics.com
Resonance Effect : When positioned ortho or para to the leaving group, the nitro group can directly stabilize the negative charge of the intermediate Meisenheimer complex by delocalizing the electrons onto its oxygen atoms. wikipedia.orgyoutube.com This resonance stabilization significantly lowers the activation energy of the initial, rate-determining nucleophilic attack step. wikipedia.org
In the case of synthesizing this compound using 1-halo-3-nitrobenzene (Approach A), the activating effect is primarily inductive. The meta-positioned nitro group cannot participate in the resonance stabilization of the negative charge that develops at the ortho and para positions relative to the site of attack. youtube.com While this still renders the ring more reactive than benzene (B151609) itself, the activation is considerably weaker than if the nitro group were in the ortho or para position.
A distinctive feature of the SNAr mechanism is the unusual trend in leaving group ability for halogens. Unlike in SN1 and SN2 reactions where C-X bond strength is paramount (I > Br > Cl > F), the order of reactivity in SNAr is often reversed. masterorganicchemistry.comlibretexts.org
Table 2: Halogen Leaving Group Reactivity in SNAr
| Leaving Group | Relative Rate | Rationale |
|---|---|---|
| F | Highest | Highest electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the rate-determining attack step. nih.gov |
| Cl | Intermediate | Less electronegative than F, resulting in a less electrophilic carbon and a slower attack step. |
| Br | Intermediate | Similar in reactivity to Cl. |
| I | Lowest | Least electronegative, providing the least activation for the initial nucleophilic attack. |
This interactive table details the typical reactivity order of halogen leaving groups in SNAr reactions.
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com Therefore, factors that stabilize the transition state leading to this intermediate have the greatest impact on the reaction rate. The high electronegativity of fluorine makes the carbon atom it is attached to (the ipso-carbon) more electron-deficient and thus more susceptible to nucleophilic attack. nih.gov This acceleration of the slowest step in the reaction sequence leads to the observed reactivity order of F > Cl ≈ Br > I. nih.gov For the synthesis of the target compound via Approach A, 1-fluoro-3-nitrobenzene (B1663965) would therefore be the most reactive substrate.
Transition Metal-Catalyzed Coupling Reactions for Aryl Ethers
To overcome the limitations of the SNAr reaction, particularly with deactivated or unfavorably substituted aryl halides, transition metal-catalyzed cross-coupling reactions have become a powerful alternative for diaryl ether synthesis. rsc.org
The Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds, has been successfully adapted for the synthesis of diaryl ethers (C-O bond formation). rsc.orgorganic-chemistry.org This methodology offers a broad substrate scope and generally proceeds under milder conditions than many SNAr reactions. wikipedia.orgacsgcipr.org
For the synthesis of this compound, the Buchwald-Hartwig etherification would involve the coupling of a phenol with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Both possible reactant pairings are viable:
Pairing 1: 3,4-Dimethylphenol (B119073) with 1-bromo-3-nitrobenzene.
Pairing 2: 3-Nitrophenol (B1666305) with 4-bromo-1,2-dimethylbenzene.
The catalytic cycle, shown in the context of diaryl ether formation, generally involves three key steps:
Oxidative Addition : The aryl halide (Ar-X) reacts with a Pd(0) complex to form a Pd(II) intermediate.
Association and Deprotonation : The phenol (Ar'-OH) coordinates to the palladium center, and the base facilitates the formation of a phenoxide ligand.
Reductive Elimination : The diaryl ether product (Ar-O-Ar') is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig etherification is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential for promoting the crucial reductive elimination step and preventing undesirable side reactions. organic-chemistry.orgwikipedia.org This method is particularly advantageous as it is not constrained by the need for electron-withdrawing groups on the aryl halide, making the coupling of electron-rich partners like 4-bromo-1,2-dimethylbenzene feasible. organic-chemistry.org The tolerance for a wide range of functional groups makes this a robust and versatile route to complex diaryl ethers, including nitro-substituted compounds. rsc.org
Ligand Design and Catalyst Optimization in Metal-Mediated Aryl Ether Synthesis
To overcome the limitations of the classical Ullmann reaction, significant research has focused on the development of ligands that coordinate to the copper catalyst, enhancing its activity and allowing for more facile C-O bond formation under milder conditions. A variety of ligand classes have been explored for copper-catalyzed diaryl ether synthesis. These include N,N-chelating ligands, N,O-chelating ligands, and others. The use of such ligands can lead to lower reaction temperatures, reduced catalyst loadings, and broader substrate scope.
For the synthesis of this compound, the choice of ligand would be crucial in optimizing the reaction conditions. For instance, diamine ligands have been shown to be effective in promoting copper-catalyzed C-O coupling reactions. Similarly, amino acids and their derivatives can also serve as efficient ligands. The optimization of the catalyst system would involve screening various copper sources (e.g., CuI, Cu2O, CuCl) in combination with a library of ligands to identify the most effective combination for the specific substrates.
| Ligand Class | Example Ligand | Potential Advantage |
| N,N-Chelating | 1,10-Phenanthroline | Enhanced catalyst stability and reactivity |
| N,O-Chelating | N,N-Dimethylglycine | Improved yields and milder conditions |
| Diamines | N,N'-Dimethylethylenediamine | Effective for a range of aryl halides |
Table 2: Examples of Ligand Classes for Copper-Catalyzed Diaryl Ether Synthesis
Williamson Ether Synthesis Adaptations for Phenoxy Linkages
The Williamson ether synthesis is a fundamental method for ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com However, the direct application of this method for the synthesis of diaryl ethers by reacting a phenoxide with an unactivated aryl halide is generally not feasible due to the low reactivity of the aryl halide towards nucleophilic substitution.
For the synthesis of this compound, one could envision two disconnection approaches based on the Williamson synthesis: the reaction of 3,4-dimethylphenoxide with 1-halo-3-nitrobenzene, or the reaction of 3-nitrophenoxide with 4-halo-1,2-dimethylbenzene. The presence of the electron-withdrawing nitro group on the aryl halide would be critical for this reaction to proceed, as it activates the ring towards nucleophilic aromatic substitution (SNAr). Therefore, the reaction of a phenoxide with 1-halo-3-nitrobenzene is the more plausible pathway.
Strategies for Enhancing Phenoxide Reactivity and Selectivity
The reactivity of the phenoxide nucleophile is a key factor in the Williamson ether synthesis. The formation of the phenoxide is typically achieved by treating the corresponding phenol with a base. The choice of base and solvent can significantly influence the reactivity and selectivity of the reaction. Stronger bases will more effectively deprotonate the phenol, leading to a higher concentration of the reactive phenoxide.
The selectivity of the reaction, particularly the competition between O-alkylation (ether formation) and C-alkylation (formation of a C-C bond), can be influenced by the nature of the cation of the base and the solvent. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), are often employed as they can solvate the cation, leaving a more "naked" and therefore more reactive phenoxide anion.
Role of Stoichiometric and Catalytic Bases in Williamson Etherification
In the Williamson ether synthesis for diaryl ethers, a stoichiometric amount of a suitable base is required to generate the phenoxide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). Cesium carbonate is often favored as the large cesium cation can lead to a more dissociated and thus more nucleophilic phenoxide.
| Base | Solvent | Key Characteristics |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic base; generates hydrogen gas. |
| Potassium Carbonate (K2CO3) | Acetone, DMF | A weaker, but effective and commonly used base. |
| Cesium Carbonate (Cs2CO3) | DMF, Toluene | Often provides higher yields due to the "cesium effect". |
Table 3: Common Bases and Solvents for Williamson-Type Diaryl Ether Synthesis
Alternative and Emerging Synthetic Routes to Functionalized Aryl Ethers
Dehydrogenative Coupling Methodologies for Aryl Ethers
Dehydrogenative coupling represents a more atom-economical and environmentally friendly approach to the synthesis of diaryl ethers. This methodology involves the direct coupling of a C-H bond of one aromatic ring with the O-H bond of another, typically in the presence of a metal catalyst and an oxidant. This approach avoids the need for pre-functionalized starting materials, such as aryl halides.
Further research and development in the field of dehydrogenative coupling are needed to establish it as a routine and selective method for the synthesis of highly substituted diaryl ethers like this compound.
Functional Group Interconversion Strategies for Precursors
The successful synthesis of this compound relies on the availability of its key precursors. These precursors are themselves synthesized through well-defined functional group interconversion strategies.
Synthesis of 3,4-Dimethylphenol (1,2-Dimethyl-4-hydroxybenzene)
3,4-Dimethylphenol is a crucial precursor for Route A. A common industrial production method involves the high-temperature methylation of phenol using methanol (B129727) over a solid metal oxide catalyst. nih.gov Another classical laboratory and industrial approach starts from m-xylene (B151644). This process involves the sulfonation of m-xylene to produce m-xylene-4-sulfonic acid, followed by alkali fusion (reacting with NaOH or KOH at high temperature) to convert the sulfonic acid group into a phenoxide. The final step is acidification to yield 3,4-dimethylphenol. chemicalbook.com
Synthesis of 3-Nitrophenol
3-Nitrophenol, the key precursor for Route B, is most effectively prepared from m-nitroaniline. Direct nitration of phenol is not a viable route as it overwhelmingly produces ortho- and para-nitrophenol. The synthesis from m-nitroaniline involves a two-step diazotization-hydrolysis sequence. orgsyn.org
Diazotization: m-Nitroaniline is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) in a strong mineral acid, typically sulfuric acid (H₂SO₄), to form the corresponding m-nitrobenzenediazonium sulfate. orgsyn.org
Hydrolysis: The resulting diazonium salt solution is then added to boiling aqueous sulfuric acid. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas and forming 3-nitrophenol. orgsyn.org
The precursor for this reaction, m-nitroaniline, can be synthesized from nitrobenzene (B124822). This is achieved by the nitration of nitrobenzene with a mixture of concentrated nitric and sulfuric acids to yield m-dinitrobenzene. doubtnut.comchempedia.in Subsequently, one of the two nitro groups is selectively reduced to an amino group using a reducing agent such as sodium polysulfide (Na₂Sₓ), yielding m-nitroaniline. chempedia.in
Interactive Data Table: Synthesis of Key Precursors
| Precursor | Starting Material(s) | Key Reagents | Reaction Type |
| 3,4-Dimethylphenol | m-Xylene | 1. H₂SO₄ (oleum)2. NaOH (fusion)3. H⁺ (acid) | Electrophilic Aromatic Sulfonation, Alkali Fusion, Acidification |
| 3-Nitrophenol | m-Nitroaniline | 1. NaNO₂, H₂SO₄ (0-5 °C)2. H₂SO₄(aq), heat | Diazotization, Hydrolysis |
| m-Nitroaniline | m-Dinitrobenzene | Na₂Sₓ (Sodium polysulfide) | Selective Reduction |
Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound
The purification of the final product, this compound, and its synthetic intermediates is critical for obtaining a compound of high purity. A combination of extraction, crystallization, and chromatographic techniques is typically employed.
Following the Ullmann condensation, the reaction mixture is typically cooled and diluted with a solvent. A standard workup involves washing with an aqueous base (e.g., NaOH solution) to remove any unreacted phenol, followed by washing with water and brine. The organic solvent is then removed under reduced pressure to yield the crude diaryl ether.
Recrystallization: This is the most common method for purifying solid organic compounds like the target diaryl ether and its solid precursors. miamioh.edumt.com The principle relies on the differential solubility of the compound and its impurities in a specific solvent system at varying temperatures. youtube.com The crude solid is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving the more soluble impurities in the mother liquor. youtube.com Common solvents for recrystallizing aromatic compounds include ethanol, methanol, toluene, and mixtures such as hexane/ethyl acetate. rochester.edu The choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. miamioh.edu
Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography is a powerful purification technique. The crude product is loaded onto a column of silica (B1680970) gel or alumina (B75360) and eluted with a solvent system of appropriate polarity. The components of the mixture travel through the column at different rates, allowing for their separation and collection as pure fractions.
Purification of Phenolic Intermediates: Phenolic precursors like 3,4-dimethylphenol and 3-nitrophenol can be purified by taking advantage of their acidic nature. The crude phenol can be dissolved in an aqueous base (like NaOH) to form the water-soluble sodium phenate salt. This aqueous solution can be washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities. Subsequently, the aqueous layer is acidified with a strong acid (like HCl), causing the purified phenol to precipitate, after which it can be collected by filtration or extraction. google.com For liquid phenols, vacuum or steam distillation can be an effective purification method. orgsyn.orgchemicalbook.com
Reaction Mechanisms and Chemical Reactivity of 1,2 Dimethyl 4 3 Nitrophenoxy Benzene
Electronic Effects of Substituents on Aromatic Rings
The distribution of electron density in the aromatic rings of 1,2-Dimethyl-4-(3-nitrophenoxy)benzene is a direct consequence of the inductive and resonance effects exerted by the methyl, nitro, and phenoxy substituents. These effects determine which ring is more susceptible to electrophilic attack and the specific positions where substitution will occur.
Alkyl groups, such as the two methyl (-CH₃) groups on the first phenyl ring, are classified as activating groups in the context of electrophilic aromatic substitution (EAS). Their activating nature stems from two primary electronic effects:
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the alkyl group into the π-system of the aromatic ring. This effect, often considered a type of resonance, further enriches the electron density at the ortho and para positions of the ring. libretexts.org
Collectively, these electron-donating properties activate the dimethyl-substituted ring, increasing its rate of reaction in EAS compared to unsubstituted benzene (B151609). lumenlearning.com Furthermore, they direct incoming electrophiles to the ortho and para positions relative to themselves, as the carbocation intermediates formed during attack at these positions are more stabilized. libretexts.org
The nitro group (-NO₂) is a powerful electron-withdrawing and deactivating group. Its influence on the phenoxy ring is profound and operates through both inductive and resonance effects:
Inductive Effect (-I): Nitrogen and oxygen are highly electronegative atoms. This causes a strong withdrawal of electron density from the aromatic ring through the sigma bond framework, reducing the ring's nucleophilicity. masterorganicchemistry.com
Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms. This resonance withdrawal creates partial positive charges within the ring, particularly at the ortho and para positions. masterorganicchemistry.com This effect significantly reduces the electron density of the ring, making it much less reactive toward electrophiles than benzene. lumenlearning.com
Due to the strong deactivation, the nitro-substituted ring is highly resistant to electrophilic attack. The resonance structures show that the meta position is less electron-deficient than the ortho and para positions. Consequently, the nitro group is a strong meta-director for any potential, albeit highly disfavored, electrophilic substitution on its ring. libretexts.orglibretexts.org
Table 3.1: Summary of Substituent Electronic Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| -CH₃ (Methyl) | +I (Donating) | Hyperconjugation (Donating) | Activating | Ortho, Para |
| -NO₂ (Nitro) | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | Meta |
| -OAr (Phenoxy) | -I (Withdrawing) | +M (Donating) | Activating | Ortho, Para |
The ether oxygen atom serves as a bridge connecting the two distinct aromatic systems. Electronic effects are transmitted between the rings primarily through a "through-bond" mechanism, involving both the σ- and π-electron systems. rsc.org The ether oxygen atom itself has a dual electronic nature. Due to its high electronegativity, it exerts an electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can be donated into the π-system of an attached aromatic ring, resulting in a strong electron-donating resonance effect (+M). masterorganicchemistry.com
In the case of this compound:
On the dimethyl-substituted ring, the phenoxy group (-O-Ar) acts as an activating, ortho-, para-directing substituent because its resonance donation (+M) outweighs its inductive withdrawal (-I). This further enhances the nucleophilicity of this ring.
The ether linkage transmits the electronic character of each ring to the other. The electron-rich nature of the dimethyl-phenyl moiety enhances the electron-donating ability of the ether oxygen towards the nitrophenyl ring, though this effect is vastly overshadowed by the powerful deactivating nature of the nitro group. Conversely, the electron-withdrawing pull of the nitrophenyl group slightly diminishes the electron-donating capacity of the ether oxygen towards the dimethyl-phenyl ring, but not enough to counteract the strong activation by the two methyl groups and the oxygen's own resonance donation.
"Through-space" interactions, which are non-covalent electronic or magnetic field effects, are generally less significant in mediating the reactivity of this molecule compared to the direct through-bond conjugation and inductive effects. reddit.comscielo.br
Electrophilic Aromatic Substitution (EAS) Reactivity Profile
To predict the site of substitution on the activated ring, the directing effects of all three substituents must be considered. The available positions for an incoming electrophile (E⁺) are C3, C5, and C6.
Phenoxy group (-OAr) at C4: This is an ortho-, para-director. Since the para position (C1) is already substituted, it directs the electrophile to its ortho positions, C3 and C5.
Methyl group (-CH₃) at C1: This is an ortho-, para-director. It directs towards its ortho position (C6) and its para position (C4, which is occupied). It also directs to the other ortho position, C2, which is occupied.
Methyl group (-CH₃) at C2: This is an ortho-, para-director. It directs towards its ortho positions (C1, occupied, and C3) and its para position (C5).
Combining these effects, we can assess the activation of each available position:
C3: Activated by the ortho-directing effect of the C2-methyl group and the ortho-directing effect of the C4-phenoxy group. However, this position is sterically hindered, being situated between two substituents at C2 and C4.
C5: Activated by the para-directing effect of the C2-methyl group and the ortho-directing effect of the C4-phenoxy group.
C6: Activated by the ortho-directing effect of the C1-methyl group.
While all three positions are activated, attack at C5 is strongly favored electronically as it benefits from the directing influence of two powerful activating groups (para to -CH₃ and ortho to -OAr). Attack at C3 is electronically favorable but likely disfavored due to steric hindrance. Attack at C6 is less electronically favored as it is directed by only one methyl group. Therefore, the major positional isomer formed upon electrophilic attack is expected to be substitution at the C5 position.
Table 3.2: Analysis of Regioselectivity on the Activated Ring
| Position of Attack | Directing Groups | Steric Hindrance | Predicted Outcome |
| C3 | C2-Methyl (ortho), C4-Phenoxy (ortho) | High | Minor Product |
| C5 | C2-Methyl (para), C4-Phenoxy (ortho) | Low | Major Product |
| C6 | C1-Methyl (ortho) | Low | Minor Product |
The mechanism of electrophilic aromatic substitution proceeds via a two-step pathway involving the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The rate-determining step is the initial attack by the aromatic ring on the electrophile, which temporarily disrupts aromaticity. libretexts.org
Let's consider the mechanism for the nitration (using NO₂⁺ as the electrophile) at the favored C5 position:
Step 1: Formation of the Sigma Complex. The π-electron system of the activated benzene ring acts as a nucleophile, attacking the nitronium ion (NO₂⁺). This forms a C-N bond at C5 and generates a carbocation intermediate (sigma complex) where the positive charge is delocalized across the ring. The stability of this intermediate is enhanced by the electron-donating methyl and phenoxy groups. Resonance structures show the positive charge being delocalized onto carbons C2, C4, and C6, as well as onto the ether oxygen atom, which provides significant stabilization.
Step 2: Deprotonation to Restore Aromaticity. A weak base in the reaction mixture (e.g., H₂O or HSO₄⁻) removes the proton from the sp³-hybridized C5 atom. The electrons from the C-H bond collapse back into the ring, restoring the aromatic π-system and yielding the final substituted product, 1,2-dimethyl-5-nitro-4-(3-nitrophenoxy)benzene. This step is fast and exothermic.
The enhanced stability of the sigma complex for attack at C5, due to superior charge delocalization provided by the substituents, explains why this pathway is kinetically favored over attack at other positions.
Nucleophilic Aromatic Substitution (SNAr) Reactivity Profile
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org In this compound, the nitrophenyl ring is susceptible to this type of reaction due to the presence of the powerful electron-withdrawing nitro (–NO₂) group.
The SNAr mechanism is contingent upon the activation of the aromatic ring towards nucleophilic attack. wikipedia.org The nitro group on the 3-position of the phenoxy moiety significantly lowers the electron density of that aromatic ring, making it electrophilic. numberanalytics.com This activation facilitates the attack of a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism. msu.edulibretexts.org
The initial step involves the attack of a nucleophile on an electron-deficient carbon atom of the nitro-activated ring. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.orgscribd.com In this intermediate, the aromaticity of the ring is temporarily disrupted, and the carbon atom at the site of attack becomes sp³ hybridized. libretexts.org The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization. wikipedia.org Although the nitro group in this compound is meta to the ether linkage, it activates the ortho and para positions relative to itself for potential nucleophilic attack, should a suitable leaving group be present at one of those positions. Stable Meisenheimer complexes can, in some cases, be isolated as salts. wikipedia.orgscribd.com
The kinetics of SNAr reactions are highly dependent on several factors, including the strength of the attacking nucleophile, the nature of the leaving group (if any), and the stereoelectronic environment of the aromatic ring. numberanalytics.comlibretexts.org
Stereoelectronic Factors: The position of the electron-withdrawing group is crucial. For maximal stabilization of the Meisenheimer intermediate, the activating group should be positioned ortho or para to the site of nucleophilic attack, as this allows for direct resonance delocalization of the negative charge onto the group. wikipedia.org In the case of this compound, the nitro group is at the 3-position. If a hypothetical SNAr reaction were to occur on this ring, the nucleophile would preferentially attack a position that allows the negative charge of the intermediate to be delocalized effectively by the nitro group.
The table below summarizes the expected reactivity of the nitrophenyl ring with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Expected Reactivity | Product Type (Hypothetical, assuming a leaving group) |
| Alkoxides | Sodium Methoxide (NaOCH₃) | High | Anisole derivative |
| Amines | Piperidine (C₅H₁₁N) | Moderate to High | N-Aryl amine derivative |
| Thiolates | Sodium thiophenoxide (NaSPh) | High | Diaryl sulfide (B99878) derivative |
| Hydroxides | Sodium Hydroxide (NaOH) | Moderate | Phenol (B47542) derivative |
Chemical Transformations of the Nitro Group Moiety
The nitro group is a versatile functional group that can undergo several important chemical transformations, the most common of which is reduction.
The reduction of the nitro group is one of the most significant reactions of nitroarenes, providing a primary route to aromatic amines (anilines). csbsju.edu This transformation typically involves a six-electron reduction. nih.gov The reaction proceeds through intermediate species, including nitroso and hydroxylamino compounds. nih.gov Depending on the reagents and conditions, the reaction can be stopped at the N-aryl hydroxylamine (B1172632) stage or can proceed to the final amine product. nih.gov
A variety of reducing systems are effective for this transformation, offering different levels of chemoselectivity. organic-chemistry.org Common methods include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).
Metals in Acid: Active metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used. csbsju.edu
Transfer Hydrogenation: Using a hydrogen donor like formic acid in the presence of a catalyst. organic-chemistry.org
Hydride Reagents: Reagents such as sodium borohydride (B1222165) (NaBH₄) can be used, often in conjunction with a catalyst, to yield either the hydroxylamine or the fully reduced amine. nih.gov
The following table outlines common reductive pathways for nitroarenes.
| Reagent(s) | Primary Product | Intermediate Species |
| H₂, Pd/C | Aromatic Amine | Nitroso, Hydroxylamine |
| Fe, HCl | Aromatic Amine | Nitroso, Hydroxylamine |
| Sn, HCl | Aromatic Amine | Nitroso, Hydroxylamine |
| Zn, NH₄Cl | N-Aryl Hydroxylamine | Nitroso |
| NaBH₄, Ag/TiO₂ catalyst | Aromatic Amine | Hydroxylamine |
| NH₃BH₃, Ag/TiO₂ catalyst | N-Aryl Hydroxylamine | Not specified |
While reduction is the predominant reaction of the nitro group, other transformations are possible, though less common. Direct oxidation of the nitro group itself is not a typical synthetic pathway. Instead, the nitro group strongly influences other reactions on the aromatic ring to which it is attached. As a powerful deactivating group, it slows down electrophilic aromatic substitution reactions and directs incoming electrophiles to the meta position. libretexts.orgchemguide.co.uk
The intermediates formed during reduction, such as the N-hydroxylamino group, can undergo oxidation. nih.gov For instance, oxidation of the N-hydroxylamino group can lead back to the nitroso compound, potentially establishing a futile redox cycle under certain conditions. nih.gov
Reactivity of the Alkyl (Methyl) Side Chains
The two methyl groups on the other aromatic ring of this compound are subject to reactions characteristic of alkylbenzenes. The proximity of the aromatic ring makes the benzylic C-H bonds weaker and more susceptible to reaction. msu.edu
Key reactions of these alkyl side chains include:
Oxidation: Alkyl side chains attached to a benzene ring can be oxidized to carboxylic acid groups (–COOH) by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. pressbooks.pubchemguide.co.uk This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. pressbooks.pub Therefore, both methyl groups on the molecule can be oxidized, potentially leading to a dicarboxylic acid derivative.
Free-Radical Halogenation: In the presence of UV light or a radical initiator, alkylbenzenes undergo free-radical substitution at the benzylic position. For example, reaction with N-bromosuccinimide (NBS) or bromine under UV irradiation would convert one or both methyl groups first to bromomethyl (–CH₂Br) groups and then potentially to dibromomethyl (–CHBr₂) groups. These halogenated intermediates are versatile precursors for further functionalization via nucleophilic substitution reactions.
The table below summarizes the primary reactions of the methyl side chains.
| Reaction Type | Reagent(s) | Conditions | Product Functional Group |
| Side-Chain Oxidation | KMnO₄, NaOH, H₂O | Heat, followed by acid workup | Carboxylic Acid (–COOH) |
| Free-Radical Bromination | N-Bromosuccinimide (NBS) | UV light or radical initiator (e.g., AIBN) | Bromomethyl (–CH₂Br) |
| Free-Radical Chlorination | Cl₂ | UV light | Chloromethyl (–CH₂Cl) |
Benzylic Oxidation and Functionalization Reactions
Benzylic positions are prone to oxidation due to the relative stability of the resulting benzylic radical or cationic intermediates, which are stabilized by resonance with the aromatic ring. In the case of this compound, the two methyl groups can be oxidized to various functional groups, such as aldehydes, carboxylic acids, or ketones, depending on the oxidizing agent and reaction conditions.
Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically required for the benzylic oxidation of alkylbenzenes. These harsh conditions can lead to the complete oxidation of one or both methyl groups to carboxylic acids. The reaction proceeds through a complex mechanism that likely involves the formation of a benzylic radical intermediate.
Table 1: Hypothetical Products of Benzylic Oxidation of this compound
| Oxidizing Agent | Proposed Reaction Conditions | Expected Major Product(s) |
| KMnO₄ / H₂O, heat | Vigorous oxidation | 4-(3-Nitrophenoxy)phthalic acid |
| CrO₃ / H₂SO₄, acetone | Jones oxidation | 4-(3-Nitrophenoxy)phthalic acid |
| MnO₂ | Mild oxidation | Unlikely to react |
Selective oxidation to intermediate products like aldehydes can be challenging due to the vigorous nature of the reagents typically employed. Milder oxidizing agents, which are effective for activated benzylic positions, may not be sufficient to oxidize the methyl groups in this deactivated system. Functionalization of the benzylic positions can also be achieved through other means, often following an initial radical-mediated step, which is discussed in the next section.
Radical-Mediated Reactions at Alkyl Positions
The benzylic C-H bonds in this compound are weaker than typical alkyl C-H bonds, making them susceptible to attack by radicals. This allows for selective functionalization at the methyl groups through radical-mediated reactions, such as benzylic bromination.
A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat. The reaction proceeds via a free-radical chain mechanism:
Initiation: The initiator decomposes to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups to form a stabilized benzylic radical and HBr. This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to yield the benzylic bromide and a new bromine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
The stability of the benzylic radical intermediate is the key to the selectivity of this reaction. In this compound, the electron-withdrawing nature of the 4-substituent will have a modest destabilizing effect on the benzylic radical. However, this position is still significantly more reactive towards radical abstraction than any other C-H bond in the molecule.
Due to steric hindrance and statistical probability, a mixture of mono-brominated products at the two different methyl groups is expected. The resulting benzylic bromides are versatile synthetic intermediates that can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the benzylic position.
Table 2: Predicted Outcome of Radical Bromination of this compound
| Reagents | Initiator | Expected Major Product(s) |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | 1-(Bromomethyl)-2-methyl-4-(3-nitrophenoxy)benzene and 2-(Bromomethyl)-1-methyl-4-(3-nitrophenoxy)benzene |
The subsequent reactions of these benzylic bromides can lead to the formation of alcohols, ethers, amines, and other functionalized derivatives, providing a powerful tool for the elaboration of the this compound scaffold.
Computational and Theoretical Studies on 1,2 Dimethyl 4 3 Nitrophenoxy Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. For 1,2-Dimethyl-4-(3-nitrophenoxy)benzene, such calculations would provide invaluable insights into its stability, electronic nature, and reactivity.
Geometry Optimization and Conformational Energy Landscapes
A critical first step in the computational analysis of this compound would be the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, thereby predicting the most stable three-dimensional structure of the molecule. Due to the presence of a flexible ether linkage, the molecule can adopt various conformations. A comprehensive study would involve mapping the conformational energy landscape to identify all stable conformers and the energy barriers between them.
Table 1: Hypothetical Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Value |
| Dihedral Angle (C-O-C-C) | Data not available |
| Bond Length (C-O) ether | Data not available |
| Bond Length (N-O) | Data not available |
| Bond Angle (C-O-C) | Data not available |
Electronic Structure Analysis: Molecular Orbitals and Charge Distribution
Understanding the electronic structure is key to predicting a molecule's chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. Furthermore, calculating the distribution of electron density would identify which atoms carry partial positive or negative charges, offering clues about intermolecular interactions.
Electrostatic Potential Surfaces and Reactivity Descriptors
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, derived from conceptual density functional theory (DFT), would offer quantitative measures of the molecule's reactivity.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface for a given reaction to identify the most favorable pathway.
Computational Prediction of Reaction Energetics and Kinetic Parameters
Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound
| Parameter | Value |
| Activation Energy (Ea) | Data not available |
| Enthalpy of Reaction (ΔH) | Data not available |
| Gibbs Free Energy of Reaction (ΔG) | Data not available |
Elucidation of Catalytic Mechanisms and Intermediates
If this compound were to be involved in a catalyzed reaction, computational studies could elucidate the detailed mechanism. This would involve modeling the interaction of the substrate with the catalyst, identifying key intermediates, and characterizing the transition states for each step of the catalytic cycle. Such studies are instrumental in designing more efficient catalysts and optimizing reaction conditions.
Theoretical Structure-Reactivity and Structure-Property Correlations
Without dedicated computational studies, a detailed analysis of the theoretical structure-reactivity and structure-property correlations for this compound remains speculative. Typically, this section would involve an in-depth discussion of quantum chemical descriptors that are calculated to predict the behavior of a molecule.
Such an analysis would generally include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites for chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models: If a series of related compounds had been studied, theoretical descriptors could be used to build models that correlate the molecular structure with biological activity or physical properties.
In the absence of published data, a hypothetical data table for such properties cannot be populated with scientifically validated information for this compound.
Spectroscopic Property Prediction from Theoretical Models (e.g., NMR, IR, UV-Vis)
Similarly, the prediction of spectroscopic properties for this compound through theoretical models is contingent on computational research that has not been reported. Theoretical spectroscopy is a vital area of computational chemistry that allows for the prediction and interpretation of experimental spectra.
A typical theoretical spectroscopic analysis would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule, aiding in the interpretation of experimental NMR spectra for structure elucidation.
Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. This helps in identifying the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are commonly used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing information about the molecule's electronic structure and chromophores.
Without specific computational results, a data table of predicted spectroscopic data for this compound cannot be generated.
While general principles of computational chemistry could be applied to estimate the likely properties of this molecule based on its constituent parts (a dimethylbenzene ring, an ether linkage, and a nitrophenoxy group), such a discussion would be purely hypothetical and would not be based on the rigorous, peer-reviewed research required for a scientific article of this nature. The scientific community awaits future research to shed light on the specific computational and theoretical characteristics of this compound.
In-depth Analysis of this compound's Structure-Reactivity Relationships Remains Elusive
Despite a thorough search of scientific literature and chemical databases, detailed research findings and specific data concerning the structure-reactivity relationships (SRR) of this compound and its analogs are not presently available. Consequently, a comprehensive and data-rich article adhering to the requested structure cannot be generated at this time.
The exploration of quantitative structure-reactivity relationships (QSAR) and linear free-energy relationships (LFER), including the application of the Hammett and Taft equations, is foundational to understanding how the chemical structure of a molecule influences its reactivity. These theoretical frameworks are powerful tools for predicting reaction rates and mechanisms. However, their application requires empirical data from experimental studies on the specific compound or a closely related series of analogs.
The initial research strategy aimed to locate studies that have investigated the electronic and steric effects of the substituents on the this compound scaffold. This would involve examining how the electron-withdrawing nitro group and the electron-donating methyl groups, at their specific positions, collectively influence the reactivity of the molecule. Such studies would typically involve kinetic measurements for a series of reactions, which would then be correlated with established substituent constants.
Furthermore, an analysis of the positional isomerism would require comparing the reactivity of this compound with its other isomers, for instance, where the methyl or nitrophenoxy groups are situated at different positions on the benzene (B151609) rings. This comparative data is crucial for understanding the synergistic and antagonistic effects of the substituents.
Finally, understanding the conformational dynamics and their implications for reaction pathways necessitates computational or experimental studies that explore the three-dimensional structure of the molecule and how its preferred conformations might influence the accessibility of the reaction center.
The absence of such specific research in the public domain for this compound prevents a scientifically rigorous discussion on the topics outlined. While general principles of physical organic chemistry can provide a theoretical framework for predicting its behavior, a detailed analysis as requested would be speculative without supporting data.
Structure Reactivity Relationships Srr of 1,2 Dimethyl 4 3 Nitrophenoxy Benzene and Its Analogs
Intermolecular Interactions and Crystal Packing Effects on Solid-State Reactivity of 1,2-Dimethyl-4-(3-nitrophenoxy)benzene and its Analogs
The presence of a nitro group in aromatic compounds is known to promote specific intermolecular interactions. researchgate.netrsc.org In many nitro-substituted benzene (B151609) derivatives, C—H⋯O hydrogen bonds and π-π stacking interactions are the primary forces governing the crystal structure. researchgate.netrsc.org For instance, in a polymorph of 1-nitro-4-(4-nitrophenoxy)benzene, the molecules are linked by C—H⋯O hydrogen bonds, forming a three-dimensional network. nih.goviucr.org This suggests that in the crystal lattice of this compound, the oxygen atoms of the nitro group could act as hydrogen bond acceptors, interacting with the hydrogen atoms of the aromatic rings of neighboring molecules.
Furthermore, the presence of two aromatic rings in this compound suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems of the benzene rings, are a common feature in the crystal packing of aromatic compounds. iucr.org The extent and nature of this stacking would be influenced by the substituents on the rings. The electron-withdrawing nitro group on one ring and the electron-donating dimethyl groups on the other could lead to a donor-acceptor type of π-π stacking, which can be a significant stabilizing force in the crystal lattice.
These intermolecular interactions and the resulting crystal packing can have a profound effect on the solid-state reactivity of the compound. For instance, topochemical reactions, where the reactivity is controlled by the geometry of the crystal lattice, are highly dependent on the proximity and orientation of reactive centers in adjacent molecules. If a solid-state reaction, such as a photodimerization or a rearrangement, were to occur, the feasibility and the outcome of the reaction would be dictated by the crystal packing. The distances between potentially reactive groups and their relative orientations would be critical factors.
Mechanistic Degradation Pathways of 1,2 Dimethyl 4 3 Nitrophenoxy Benzene
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical through non-living environmental factors. For 1,2-Dimethyl-4-(3-nitrophenoxy)benzene, the principal abiotic routes of degradation are photochemical reactions, driven by sunlight, and chemical reactions such as hydrolysis and oxidation.
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, is the breakdown of molecules initiated by the absorption of light energy. This can occur directly, when the target molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species in the environment.
Direct photolysis occurs when a molecule absorbs photons, promoting it to an excited state that can lead to bond cleavage or molecular rearrangement. The structure of this compound contains chromophores—specifically the aromatic rings and the nitro group—which can absorb solar radiation. nih.gov
Upon light absorption, several reactions are plausible. A primary pathway for nitroaromatic compounds involves a nitro-nitrite intramolecular rearrangement. nih.govresearchgate.net Another significant possibility is the cleavage of the aryl ether bond (C–O–C), which would break the molecule into two smaller fragments. Studies on similar nitrodiphenyl ether herbicides have shown that ether bond cleavage is a key degradation step. acs.orgnih.gov This cleavage would likely result in the formation of 3,4-dimethylphenol (B119073) and 3-nitrophenol (B1666305).
| Precursor Compound | Potential Photolysis Products |
|---|---|
| This compound | 3,4-Dimethylphenol |
| 3-Nitrophenol | |
| 1,2-Dimethylbenzene | |
| Nitrohydroquinone |
This table presents potential products based on known photochemical reactions of analogous compounds. The actual product distribution depends on environmental conditions.
Indirect photodegradation is a major environmental degradation pathway for many organic pollutants. It involves reactions with highly reactive species generated by sunlight, most notably the hydroxyl radical (•OH). pnas.org The hydroxyl radical is a powerful, non-selective oxidant abundant in sunlit aquatic environments and the atmosphere. rsc.org
The reaction between •OH and this compound can proceed via two primary mechanisms:
Hydroxyl Radical Addition: The •OH radical can add to either of the electron-rich aromatic rings, leading to the formation of hydroxylated derivatives.
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the two methyl groups, forming a benzyl-type radical that can be further oxidized.
| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Benzene (B151609) | 1.2 x 10⁻¹² |
| Toluene | 5.6 x 10⁻¹² |
| o-Xylene (1,2-Dimethylbenzene) | 1.4 x 10⁻¹¹ |
| Ethylbenzene | 7.5 x 10⁻¹² |
Data are for gas-phase reactions and serve as an estimate of reactivity. Aqueous-phase rate constants may differ but are generally of a similar high magnitude.
Chemical Degradation Mechanisms
In the absence of light, chemical reactions with other environmental constituents can also lead to the degradation of this compound. The most relevant of these processes are hydrolysis and oxidation.
Hydrolysis is the cleavage of a chemical bond by the addition of water. The aryl ether linkage is known to be relatively stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov However, cleavage can be catalyzed under strongly acidic conditions. acs.orgacs.orgnih.gov The mechanism involves protonation of the ether oxygen, which weakens the C-O bond and makes it susceptible to nucleophilic attack by water. While possible in specific industrial or waste stream scenarios, significant hydrolytic degradation in natural soil or water is considered unlikely to be a primary degradation pathway for this compound.
Oxidative processes, independent of photochemistry, can occur through reactions with strong oxidizing agents found in certain environmental compartments, such as ozone or manganese oxides. nih.gov These oxidants can attack the molecule at several points.
The aromatic rings, particularly the dimethyl-substituted ring, are activated towards electrophilic attack and can be hydroxylated or undergo ring cleavage. acs.orgresearchgate.net The methyl groups are also susceptible to oxidation, which could lead to their stepwise conversion into alcohol, aldehyde, and ultimately carboxylic acid functional groups. This would result in the formation of products such as 2-methyl-4-(3-nitrophenoxy)benzoic acid. The resistance of diphenyl ethers to oxidation suggests this may be a slow process, but the presence of hydroxylated metabolites in related compounds indicates it does occur. nih.govnih.gov
| Precursor Compound | Potential Oxidation Products |
|---|---|
| This compound | Hydroxylated this compound |
| 2-Methyl-4-(3-nitrophenoxy)benzaldehyde | |
| 2-Methyl-4-(3-nitrophenoxy)benzoic acid | |
| Ring-opened products (e.g., dicarboxylic acids) |
This table outlines plausible products based on established oxidative pathways for aromatic compounds. The specific products formed would depend on the oxidant and environmental conditions.
Reductive Transformations of the Nitro Group
The initial step in the metabolic transformation of many nitroaromatic compounds involves the reduction of the nitro group. This process is a key detoxification mechanism and can occur under both aerobic and anaerobic conditions. The reduction proceeds in a stepwise manner, involving the transfer of six electrons to the nitro group, leading to the formation of several intermediates.
The typical reductive pathway for a nitroaromatic compound (Ar-NO₂) is as follows:
Nitroso intermediate: The first step is a two-electron reduction of the nitro group to a nitroso group (Ar-NO).
Hydroxylamino intermediate: The nitroso group is then further reduced by another two electrons to a hydroxylamino group (Ar-NHOH).
Amino intermediate: Finally, a further two-electron reduction of the hydroxylamino group yields the corresponding amino compound (Ar-NH₂).
This transformation is catalyzed by a variety of nitroreductases, which are flavin-containing enzymes found in a wide range of microorganisms. nih.gov The reactivity of the nitro group as an electron-withdrawing substituent makes it susceptible to these reductive attacks. nih.gov The resulting aromatic amine is generally less toxic and more amenable to further degradation. nih.gov
The following table summarizes the key transformations in the reductive pathway of the nitro group:
| Step | Reactant | Product | Electrons Transferred |
| 1 | Nitro group (-NO₂) | Nitroso group (-NO) | 2e⁻ |
| 2 | Nitroso group (-NO) | Hydroxylamino group (-NHOH) | 2e⁻ |
| 3 | Hydroxylamino group (-NHOH) | Amino group (-NH₂) | 2e⁻ |
Biotic Degradation Mechanisms
The biotic degradation of this compound is expected to proceed through various microbial pathways, influenced by the presence or absence of oxygen. The complex structure of this molecule, featuring two aromatic rings linked by an ether bond, a nitro group, and methyl substituents, suggests that a consortium of microorganisms with diverse enzymatic capabilities would be required for its complete mineralization.
Aerobic Biodegradation Pathways
Under aerobic conditions, the degradation of this compound is likely initiated by oxidative enzymes that attack the aromatic rings or cleave the ether linkage.
The aerobic breakdown of this compound is hypothesized to follow one of two primary initial pathways:
Pathway A: Ether Bond Cleavage: The initial attack could be the cleavage of the diaryl ether bond. This is often catalyzed by dioxygenase enzymes, which would result in the formation of 1,2-dimethylphenol and 3-nitrophenol. These intermediates are known to be biodegradable. 1,2-dimethylphenol can be further degraded through pathways involving catechols, leading to ring fission. 3-nitrophenol degradation can be initiated by monooxygenases that hydroxylate the ring and remove the nitro group, or by reductases that convert the nitro group to an amino group, forming 3-aminophenol. researchgate.net
Pathway B: Nitro Group Reduction: Alternatively, the degradation could commence with the reduction of the nitro group to an amino group, as described in section 6.1.2.3, to form 4-(3-aminophenoxy)-1,2-dimethylbenzene. The resulting aromatic amine could then be susceptible to attack by dioxygenases, leading to the cleavage of the ether bond or hydroxylation of the aromatic rings.
Subsequent to the initial transformations, the resulting catechols and other hydroxylated aromatic intermediates would undergo ring cleavage, a critical step in the degradation of aromatic compounds. This is followed by further metabolism of the resulting aliphatic acids, ultimately leading to carbon dioxide and water.
A proposed aerobic degradation pathway and potential metabolic intermediates are presented in the table below:
| Step | Precursor Compound | Proposed Intermediate(s) | Key Transformation |
| 1a | This compound | 1,2-Dimethylphenol and 3-Nitrophenol | Ether bond cleavage |
| 1b | This compound | 4-(3-Aminophenoxy)-1,2-dimethylbenzene | Nitro group reduction |
| 2a | 1,2-Dimethylphenol | 3,4-Dimethylcatechol | Hydroxylation |
| 2b | 3-Nitrophenol | 3-Nitrocatechol or 3-Aminophenol | Hydroxylation or Reduction |
| 3 | Catecholic Intermediates | Muconic acid derivatives | Aromatic ring fission |
| 4 | Aliphatic acids | Intermediates of the TCA cycle | Central metabolism |
The key enzymatic mechanisms in the aerobic degradation of this compound would involve:
Dioxygenases: These enzymes are crucial for the initial attack on the aromatic rings, leading to the formation of dihydrodiols, which are then rearomatized to form catechols. Dioxygenases are also implicated in the cleavage of the diaryl ether bond. researchgate.net
Monooxygenases: These enzymes play a role in the hydroxylation of the aromatic rings, which is often a prerequisite for ring cleavage. In the case of nitrophenols, monooxygenases can also be involved in the removal of the nitro group. nih.gov
Nitroreductases: As discussed previously, these enzymes catalyze the reduction of the nitro group to an amino group.
Intradiol and Extradiol Dioxygenases: These enzymes are responsible for the cleavage of the catechol ring, a critical step in the degradation pathway. Intradiol dioxygenases cleave the ring between the two hydroxyl groups, while extradiol dioxygenases cleave the ring adjacent to the hydroxyl groups.
Dehydrogenases and Hydrolases: These enzymes are involved in the further metabolism of the ring cleavage products, funneling them into central metabolic pathways.
Anaerobic Biodegradation Pathways
In the absence of oxygen, the degradation of this compound would proceed through reductive and hydrolytic reactions, utilizing alternative electron acceptors.
The anaerobic biodegradation of this compound is highly dependent on the available electron acceptors. Different microbial consortia will dominate under different redox conditions.
Nitrate-Reducing Conditions: Under denitrifying conditions, nitrate (B79036) serves as the terminal electron acceptor. The degradation would likely be initiated by the reduction of the nitro group to an amino group. The resulting aromatic amine, 4-(3-aminophenoxy)-1,2-dimethylbenzene, could then be subjected to further degradation. The ether bond might be cleaved hydrolytically. The degradation of the resulting aromatic compounds, such as dimethylphenol and aminophenol, would then proceed via pathways analogous to those observed for benzene and phenol (B47542) under nitrate-reducing conditions. nih.govresearchgate.net
Sulfate-Reducing Conditions: In the presence of sulfate, sulfate-reducing bacteria would play a key role. Similar to nitrate-reducing conditions, the initial step is likely the reduction of the nitro group. The subsequent degradation of the aromatic rings is generally slower under sulfate-reducing conditions compared to nitrate-reducing conditions.
Methanogenic Conditions: Under methanogenic conditions, in the absence of nitrate and sulfate, the degradation would be carried out by a syntrophic consortium of bacteria and methanogenic archaea. The initial reduction of the nitro group would be followed by the fermentation of the aromatic rings to intermediates such as acetate, hydrogen, and carbon dioxide, which are then converted to methane (B114726) by methanogens.
The roles of different microbial groups in a consortium are crucial for the complete mineralization of the compound, with different species carrying out different steps of the degradation pathway.
The following table summarizes the key aspects of anaerobic degradation under different electron acceptor conditions:
| Electron Acceptor | Key Microbial Group(s) | Proposed Initial Step | Potential Intermediates |
| Nitrate (NO₃⁻) | Denitrifying bacteria | Nitro group reduction | 4-(3-Aminophenoxy)-1,2-dimethylbenzene, Dimethylphenols, Aminophenols |
| Sulfate (SO₄²⁻) | Sulfate-reducing bacteria | Nitro group reduction | 4-(3-Aminophenoxy)-1,2-dimethylbenzene, Dimethylphenols, Aminophenols |
| Carbon Dioxide (CO₂) | Fermenting bacteria and Methanogenic archaea | Nitro group reduction | 4-(3-Aminophenoxy)-1,2-dimethylbenzene, Volatile fatty acids, H₂, CO₂ |
Proposed Initial Activation Steps in Anaerobic Aromatic Degradation
The anaerobic degradation of this compound is initiated through a series of activation steps targeting its key functional groups and aromatic structures. In the absence of oxygen, anaerobic microorganisms employ alternative enzymatic strategies to destabilize the otherwise stable aromatic rings and ether linkage. The proposed initial activation steps are primarily inferred from the established anaerobic degradation pathways of structurally related compounds, such as nitroaromatic compounds, diphenyl ethers, and methylated aromatics.
A primary and crucial initial step in the anaerobic catabolism of nitroaromatic compounds is the reduction of the nitro group. oup.comeaht.orgnih.gov This transformation is catalyzed by nitroreductases, a group of enzymes that are widespread in anaerobic bacteria. oup.comoup.com The reduction proceeds in a stepwise manner, with the nitro group (-NO2) being sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). oup.comeaht.orgnih.gov This process is critical as it significantly alters the electron-withdrawing nature of the nitro group, making the aromatic ring more susceptible to subsequent enzymatic attacks.
Another key activation step is the cleavage of the ether bond, a characteristic reaction in the degradation of diphenyl ether herbicides. nih.govacs.org This cleavage can theoretically occur either before or after the reduction of the nitro group. Anaerobic cleavage of the ether linkage would result in the formation of two separate phenolic compounds. The exact mechanism of anaerobic ether bond cleavage is not as universally defined as nitroreduction but is a critical step for the complete mineralization of the molecule.
Following, or in concert with, nitro group reduction and ether bond cleavage, the aromatic rings themselves must be activated for eventual ring fission. Under anaerobic conditions, microorganisms utilize several strategies to overcome the resonance stability of the benzene ring. One common mechanism is carboxylation, where a carboxyl group is added to the aromatic ring, a reaction catalyzed by carboxylases. nih.govresearchgate.net Another potential activation mechanism is hydroxylation, where a hydroxyl group is introduced, with the oxygen atom being derived from water. researchgate.netacs.org
Furthermore, the two methyl groups on the benzene ring represent another point of initial attack. The anaerobic degradation of xylenes (B1142099) and other methylated aromatic compounds often commences with the addition of fumarate (B1241708) to one of the methyl groups, catalyzed by benzylsuccinate synthase or a similar enzyme. researchgate.netresearchgate.net This reaction forms a succinate (B1194679) adduct, which can then be further metabolized.
Therefore, the initial anaerobic activation of this compound is a multifaceted process involving one or more of the following key steps: reduction of the nitro group, cleavage of the ether bond, activation of the aromatic rings through carboxylation or hydroxylation, and activation of the methyl groups via fumarate addition. The specific sequence and combination of these steps can vary depending on the microbial consortia present and the prevailing environmental conditions.
Identification and Mechanistic Analysis of Degradation Intermediates
The sequential breakdown of this compound under anaerobic conditions is expected to produce a series of intermediate compounds. While direct experimental evidence for the degradation of this specific molecule is not available, a plausible pathway and the resulting intermediates can be proposed based on the known metabolism of analogous structures.
The initial reduction of the nitro group is expected to yield a series of progressively reduced intermediates. The first stable intermediate would be 1,2-Dimethyl-4-(3-nitrosophenoxy)benzene , followed by 1,2-Dimethyl-4-(3-hydroxylaminophenoxy)benzene , and culminating in the formation of 1,2-Dimethyl-4-(3-aminophenoxy)benzene . oup.comeaht.orgnih.gov
Subsequent or concurrent cleavage of the ether bond in the amino-substituted intermediate would lead to the formation of 3-Aminophenol and 1,2-Dimethyl-4-phenol . Alternatively, if the ether bond is cleaved prior to complete nitro group reduction, 3-Nitrophenol and 1,2-Dimethyl-4-phenol would be produced.
These primary phenolic intermediates would then undergo further degradation. The aromatic rings of these compounds are likely activated through carboxylation or hydroxylation. For instance, 3-Aminophenol could be carboxylated to form an aminohydroxybenzoic acid, and 1,2-Dimethyl-4-phenol could be similarly carboxylated or hydroxylated to form a dimethyl-dihydroxybenzene or a methyl-hydroxybenzoic acid derivative.
The methyl groups on the 1,2-Dimethyl-4-phenol intermediate are also susceptible to anaerobic activation, likely through the addition of fumarate. researchgate.netresearchgate.net This would result in the formation of a benzylsuccinate-like derivative, which would then be further metabolized through beta-oxidation of the succinyl moiety.
The table below summarizes the proposed degradation intermediates of this compound.
| Intermediate Compound | Proposed Formation Pathway |
|---|---|
| 1,2-Dimethyl-4-(3-nitrosophenoxy)benzene | Initial reduction of the nitro group of the parent compound. |
| 1,2-Dimethyl-4-(3-hydroxylaminophenoxy)benzene | Reduction of the nitroso group. |
| 1,2-Dimethyl-4-(3-aminophenoxy)benzene | Reduction of the hydroxylamino group. |
| 3-Aminophenol | Ether bond cleavage of 1,2-Dimethyl-4-(3-aminophenoxy)benzene. |
| 1,2-Dimethyl-4-phenol | Ether bond cleavage of the parent compound or its reduced derivatives. |
| 3-Nitrophenol | Ether bond cleavage of the parent compound. |
| Carboxylated Phenolic Derivatives | Anaerobic carboxylation of phenolic intermediates. |
| Hydroxylated Phenolic Derivatives | Anaerobic hydroxylation of phenolic intermediates. |
| Methyl-benzylsuccinate Derivatives | Fumarate addition to a methyl group of 1,2-Dimethyl-4-phenol. |
The mechanistic analysis suggests a branched degradation pathway where the initial steps can occur in a varied sequence. The ultimate fate of these intermediates is the cleavage of the aromatic rings, followed by entry into central metabolic pathways for complete mineralization to carbon dioxide and methane under methanogenic conditions.
Q & A
Q. What are the recommended synthetic routes for preparing 1,2-Dimethyl-4-(3-nitrophenoxy)benzene, and what critical parameters influence yield and purity?
A viable method involves nucleophilic aromatic substitution. Dissolve 4-nitrophenol (or a derivative) in absolute ethanol with catalytic glacial acetic acid, and react with 1,2-dimethyl-4-halobenzene under reflux for 4–6 hours. Monitor reaction progress via TLC, and purify the product through solvent evaporation and recrystallization. Key parameters include:
- Temperature control : Prolonged reflux (>5 hours) minimizes side reactions .
- Solvent choice : Ethanol enhances solubility of phenolic intermediates, while acetic acid promotes protonation of the nitro group, activating the aromatic ring .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) resolves nitro-containing byproducts .
Q. How should researchers characterize the structure and purity of this compound?
Combine spectroscopic and chromatographic methods:
- NMR : Use H and C NMR to confirm substitution patterns (e.g., methyl groups at positions 1 and 2, nitrophenoxy at position 4). The nitro group’s electron-withdrawing effect deshields adjacent protons .
- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted halobenzene or nitrophenol derivatives) .
- Melting point : Compare experimental values (e.g., ~120–125°C) with literature to assess crystallinity .
Q. What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving nitro intermediates .
- Waste disposal : Collect nitro-containing waste separately and treat with reducing agents (e.g., Fe/NHCl) to neutralize nitro groups before disposal .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in electrophilic substitution reactions?
The nitro group at the 3-nitrophenoxy position deactivates the benzene ring via resonance and inductive effects, directing electrophiles to the less hindered 5-position of the dimethylbenzene ring. Methyl groups at 1 and 2 positions provide steric hindrance, further controlling regioselectivity. Computational studies (DFT) predict activation energies for bromination or nitration at specific sites .
Q. What challenges arise in analyzing byproducts or degradation products?
- Nitro reduction : Under acidic or reducing conditions (e.g., SnCl), the nitro group may convert to an amine, forming 1,2-dimethyl-4-(3-aminophenoxy)benzene. Monitor via LC-MS and compare retention times with synthesized standards .
- Photodegradation : UV exposure can cleave the nitrophenoxy bond, yielding 3-nitrophenol and dimethylbenzene derivatives. Use GC-MS with electron-capture detection for trace analysis .
Q. Can computational methods predict physicochemical properties or reaction pathways?
Yes. Molecular dynamics simulations estimate LogP (experimental ~3.4–4.4) and solubility in organic solvents (e.g., toluene > ethanol). QSAR models correlate the nitro group’s Hammett σ value (+1.27) with reaction rates in SNAr mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
